EMD638683

Übersicht

Beschreibung

EMD638683 ist ein hochspezifischer Inhibitor der Serum- und Glukokortikoid-regulierten Kinase 1 (SGK1). SGK1 ist eine Serin/Threonin-Kinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Zellüberleben, Proliferation und Ionentransport. This compound hat in der wissenschaftlichen Forschung Potenzial gezeigt, insbesondere in der Krebsbehandlung und der Behandlung von Bluthochdruck .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Weg beinhaltet die Reaktion von 3,5-Difluorbenzaldehyd mit Ethylacetoacetat unter Bildung eines Zwischenprodukts, das anschließend weiteren Reaktionen unterzogen wird, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollen, um Konsistenz und Sicherheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EMD638683 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen

EMD638683 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

Mechanism of Action:

EMD638683 has been shown to inhibit SGK1, which plays a critical role in renal sodium reabsorption and blood pressure regulation. In a study involving mice subjected to high salt and fructose diets, this compound significantly reduced blood pressure without affecting control animals or SGK1 knockout mice. The compound demonstrated an IC50 value of 3 µM for SGK1 inhibition, indicating its potency as an antihypertensive agent .

Clinical Implications:

The findings suggest that this compound could be beneficial for individuals suffering from hypertension associated with type II diabetes and metabolic syndrome. Its ability to counteract salt-sensitive hypertension positions it as a promising candidate for further clinical development .

Antitumor Activity

Inhibition of Tumor Growth:

this compound has been investigated for its antitumor effects, particularly in colon cancer. In vitro studies revealed that this compound enhanced apoptosis in colon carcinoma cells when combined with radiation therapy. The treatment led to significant reductions in tumor size and weight in murine models subjected to chemical carcinogenesis .

Mechanistic Insights:

The compound promotes apoptotic pathways by increasing caspase-3 activity and enhancing DNA fragmentation in tumor cells. This suggests that this compound could be integrated into therapeutic regimens targeting colon cancer, particularly in conjunction with radiation therapy .

Cardiac Fibrosis and Inflammation

Cardiac Protection:

Recent research has highlighted the role of this compound in preventing cardiac fibrosis induced by Angiotensin II. The compound was shown to inhibit interleukin-1β release and reduce NLRP3 inflammasome activation in cardiac tissues. These effects contribute to the attenuation of cardiac inflammation and remodeling associated with hypertension .

Potential Therapeutic Use:

By mitigating inflammatory responses in cardiac tissues, this compound may offer a novel approach to treating hypertensive heart disease, representing a significant advancement in cardiovascular pharmacotherapy .

Summary of Key Findings

| Application Area | Key Findings | Mechanism |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure in hypertensive mice | Inhibition of SGK1-mediated sodium reabsorption |

| Antitumor | Enhanced apoptosis in colon cancer cells; reduced tumor growth | Induction of apoptotic pathways via caspase activation |

| Cardiac Fibrosis | Inhibition of cardiac inflammation and fibrosis | Suppression of NLRP3 inflammasome activation |

Case Studies

- Hypertension Management:

- Cancer Treatment Synergy:

- Cardiac Health:

Wirkmechanismus

EMD638683 exerts its effects by selectively inhibiting SGK1. SGK1 is involved in the phosphorylation of various substrates, including N-Myc downstream-regulated gene 1 (NDRG1). By inhibiting SGK1, this compound reduces the phosphorylation of these substrates, leading to altered cellular processes such as reduced cell survival and proliferation . The compound also affects pathways related to ion transport and blood pressure regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GSK650394: Ein weiterer SGK1-Inhibitor mit ähnlichen inhibitorischen Wirkungen auf SGK1.

MK-2206: Ein Inhibitor von AKT, einer mit SGK1 verwandten Kinase, mit überlappenden biologischen Wirkungen.

LY294002: Ein Phosphoinositid-3-Kinase (PI3K)-Inhibitor, der die SGK1-Aktivität indirekt beeinflusst

Einzigartigkeit von EMD638683

This compound ist aufgrund seiner hohen Selektivität für SGK1 mit minimalen Off-Target-Effekten auf andere Kinasen einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von SGK1-spezifischen Pfaden und für potenzielle therapeutische Anwendungen bei Erkrankungen, bei denen SGK1 beteiligt ist .

Biologische Aktivität

EMD638683 is a selective inhibitor of the serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a significant role in various biological processes, including inflammation, cell survival, and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific cell types, and implications for therapeutic applications.

This compound inhibits SGK1 with an IC50 value of approximately 3 μM, demonstrating potent activity against this kinase. It also shows inhibitory effects on SGK2 and SGK3, with inhibition rates of 85%, 71%, and 75% at a concentration of 1 μM, respectively. Additionally, it has significant inhibitory effects on MSK1 and PRK2 with IC50 values ≤ 1 μM. Importantly, it does not significantly inhibit other kinases such as MAPK or Syk at higher concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptotic processes in cancer cells. For example, in HeLa cells, this compound suppressed the phosphorylation of NDRG1, a target of SGK1, indicating its effectiveness in inhibiting SGK1-dependent pathways . Furthermore, this compound treatment has been shown to enhance radiation-induced apoptosis in colon carcinoma cells (CaCo-2), evidenced by increased depolarization of mitochondria and elevated caspase activity .

Table 1: In Vitro Effects of this compound

| Cell Type | IC50 (μM) | Observed Effects |

|---|---|---|

| HeLa | 3 | Suppression of NDRG1 phosphorylation |

| CaCo-2 | 50 | Increased caspase activity and mitochondrial depolarization |

| Macrophages | Not specified | Amelioration of IL-1β secretion under Ang II stimulation |

In Vivo Studies

In vivo studies have highlighted the potential therapeutic applications of this compound. In murine models subjected to chemical carcinogenesis, administration of this compound significantly reduced tumor growth and colon weight at a dose of 600 mg/kg/day. This suggests its potential as an anti-cancer agent .

Additionally, in models of hypertension induced by Angiotensin II (Ang II), this compound was found to inhibit cardiac fibrosis and remodeling by suppressing inflammatory responses. Specifically, it reduced interleukin (IL)-1β release and inhibited NLRP3 inflammasome activation in cardiac tissues . These findings indicate that this compound may serve as a promising therapeutic agent for hypertensive cardiac damage.

Table 2: In Vivo Effects of this compound

| Study Type | Model | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Tumor Growth | Chemical carcinogenesis | 600 | Reduced colon weight and tumor development |

| Hypertension | Ang II infusion | Not specified | Inhibited cardiac fibrosis and inflammation |

Case Studies

Case Study 1: Anti-Cancer Activity

In a study examining the effects of this compound on colon cancer cells, it was observed that treatment led to significant apoptosis when combined with radiation. The study reported enhanced DNA fragmentation and increased exposure of phosphatidylserine on the cell surface, indicative of late-stage apoptosis .

Case Study 2: Hypertension Management

Another investigation focused on the antihypertensive properties of this compound. Mice treated with fructose to induce hypertension showed normalized systolic blood pressure following administration of this compound. This suggests that targeting SGK1 may provide a novel approach for managing hypertension in diabetic patients .

Eigenschaften

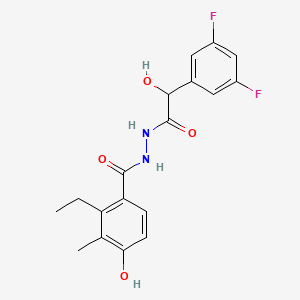

IUPAC Name |

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657800 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181770-72-8 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.